Home > Products > Screening Compounds P82131 > Glasdegib maleate
Glasdegib maleate - 2030410-25-2

Glasdegib maleate

Catalog Number: EVT-269520
CAS Number: 2030410-25-2
Molecular Formula: C25H26N6O5
Molecular Weight: 490.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Daurismo, also known as glasdegib maleate, is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway. [] This pathway plays a crucial role in cellular processes such as growth, differentiation, and repair. [] Glasdegib maleate has shown particular promise in preclinical and clinical research for its potential antineoplastic activity, particularly in hematological malignancies. []

Future Directions
  • Developing Novel Analogues: The "synthesis-aware generation" approach [] offers exciting possibilities for designing and synthesizing novel glasdegib maleate analogues. These analogues could potentially possess improved potency, pharmacokinetic properties, or a broader spectrum of anti-cancer activity.

Cytarabine

Compound Description: Cytarabine is a chemotherapy agent used to treat various forms of leukemia, including acute myeloid leukemia (AML). It works by interfering with the synthesis of DNA, thus inhibiting the growth of cancer cells. Cytarabine can be administered in different doses; low-dose cytarabine (LDAC) is commonly used in combination therapies for older AML patients or those unfit for intensive chemotherapy regimens. [, , ]

Relevance: Cytarabine, particularly in its LDAC form, is directly relevant to Glasdegib maleate as it is a key component of the combination therapy approved by the FDA for newly diagnosed AML in specific patient populations. The BRIGHT AML 1003 study demonstrated the clinical efficacy and safety of Glasdegib in combination with LDAC for this indication. [, , ]

Azacitidine

Compound Description: Azacitidine is another chemotherapy drug used for the treatment of AML, particularly in older patients or those who cannot tolerate intensive chemotherapy. It functions as a demethylating agent, meaning it can reverse the epigenetic modifications that contribute to cancer cell development. []

Relevance: While not directly structurally related to Glasdegib maleate, Azacitidine is relevant in the context of treating similar AML patient populations. Cost-effectiveness analyses have been conducted comparing the Glasdegib + LDAC combination therapy to Azacitidine monotherapy, demonstrating the potential economic benefits of the former in certain scenarios. []

Enasidenib

Compound Description: Enasidenib is a targeted therapy drug approved for treating relapsed or refractory AML with a specific genetic mutation (IDH2 mutation). It acts by inhibiting the mutated IDH2 enzyme, which is involved in the abnormal growth of leukemia cells. []

Relevance: Although structurally unrelated to Glasdegib maleate, Enasidenib is relevant as it represents another novel therapeutic agent for AML, highlighting the recent progress in developing new treatment options for this disease. []

CPX-351

Compound Description: CPX-351 (Vyxeos) is a liposomal formulation containing cytarabine and daunorubicin, two chemotherapy drugs, in a specific molar ratio. This formulation aims to deliver the drugs more effectively to leukemia cells. []

Relevance: Like Enasidenib, CPX-351 represents another advancement in AML treatment and highlights the development of novel drug delivery systems and combination therapies. While not directly related to Glasdegib maleate in terms of structure or mechanism, it showcases the ongoing efforts in improving AML therapeutic strategies. []

Midostaurin

Compound Description: Midostaurin is a multi-kinase inhibitor approved for use in combination with chemotherapy for treating newly diagnosed AML with a specific genetic mutation (FLT3 mutation). It works by blocking the activity of several enzymes involved in cancer cell growth and proliferation. []

Relevance: Similar to Enasidenib and CPX-351, Midostaurin signifies the progress made in developing targeted therapies and combination regimens for AML. Its inclusion in this list highlights the increasing availability of treatment options for AML patients with specific genetic profiles, even though it is not directly related to Glasdegib maleate. []

Gemtuzumab ozogamicin

Compound Description: Gemtuzumab ozogamicin is an antibody-drug conjugate consisting of a monoclonal antibody linked to a cytotoxic agent. It is used in the treatment of certain types of AML and works by targeting CD33, a protein found on the surface of leukemia cells, delivering the toxic payload directly to the cancerous cells. []

Relevance: Gemtuzumab ozogamicin, like the previous three compounds, represents another novel therapeutic approach for AML, emphasizing the expanding arsenal of treatment options available. Although structurally and mechanistically distinct from Glasdegib maleate, it underscores the ongoing efforts in improving outcomes for AML patients. []

Venetoclax

Compound Description: Venetoclax is a BCL-2 inhibitor approved for use in combination with other therapies for treating newly diagnosed AML in older patients or those ineligible for intensive chemotherapy. It works by inhibiting BCL-2, a protein that helps cancer cells survive. []

Relevance: Venetoclax, similar to Glasdegib maleate, specifically targets AML patient populations unsuitable for intensive chemotherapy. While their mechanisms of action differ, both drugs contribute to expanding treatment options for this specific patient group. []

Ivosidenib

Compound Description: Ivosidenib is a targeted therapy drug approved for treating relapsed or refractory AML with a specific genetic mutation (IDH1 mutation). It functions by inhibiting the mutated IDH1 enzyme, which is involved in the abnormal growth of leukemia cells. []

Relevance: Similar to Enasidenib, Ivosidenib represents another targeted therapy option for AML with specific genetic mutations. While structurally dissimilar to Glasdegib maleate, it highlights the increasing focus on developing personalized medicine approaches for AML treatment. []

Gilteritinib

Compound Description: Gilteritinib is a tyrosine kinase inhibitor approved for treating relapsed or refractory AML with a specific genetic mutation (FLT3 mutation). It works by blocking the activity of FLT3, a protein that promotes cancer cell growth. []

Relevance: Gilteritinib, alongside Midostaurin, exemplifies the advancement in targeted therapy development for AML patients with specific genetic alterations. While structurally unrelated to Glasdegib maleate, it emphasizes the growing trend of personalized medicine approaches in AML treatment. []

Overview

Glasdegib maleate is a pharmaceutical compound primarily used in the treatment of acute myeloid leukemia. It is a salt form of glasdegib, which is a small molecule inhibitor of the Hedgehog signaling pathway. This pathway is crucial for various cellular processes, including cell differentiation and proliferation. Glasdegib maleate is specifically formulated to enhance the solubility and stability of glasdegib, making it more effective as a therapeutic agent.

Source

Glasdegib was developed by the pharmaceutical company Pfizer and received approval from the U.S. Food and Drug Administration in 2018 for use in patients with acute myeloid leukemia who are not candidates for intensive chemotherapy. The compound is marketed under the brand name Daurismo.

Classification

Glasdegib maleate falls under the category of small molecule inhibitors and is classified as an antineoplastic agent. It acts by inhibiting the Hedgehog signaling pathway, which is often dysregulated in cancer.

Synthesis Analysis

Methods

The synthesis of glasdegib maleate involves several chemical reactions that transform precursor compounds into the final product. One notable method includes the reaction of glasdegib free base with maleic acid to form the maleate salt. This process can be described as follows:

  1. Preparation of Glasdegib Free Base: The synthesis begins with 4-isocyanatobenzonitrile reacting with (2R,4R)-1-tert-butyl-2-methyl-4-aminopiperidine-1,2-dicarboxylate to produce an intermediate compound.
  2. Formation of Maleate Salt: The obtained glasdegib free base is then reacted with maleic acid in a suitable solvent, typically an aprotic solvent, to yield glasdegib maleate .

Technical Details

The synthesis can be performed under conditions that avoid toxic reagents, making it suitable for industrial-scale production. The processes are characterized by simplicity and economic feasibility, allowing for large-scale manufacturing exceeding one kilogram .

Molecular Structure Analysis

Structure

The molecular formula of glasdegib maleate can be represented as C21_{21}H25_{25}N3_{3}O4_{4} and its molecular weight is approximately 373.45 g/mol. The structure consists of a piperidine ring connected to a benzonitrile moiety, which contributes to its biological activity.

Data

Glasdegib maleate exhibits polymorphism, meaning it can exist in different crystalline forms that may affect its physical properties such as solubility and stability. Characterization techniques such as X-ray diffraction and solid-state nuclear magnetic resonance spectroscopy are employed to analyze these forms .

Chemical Reactions Analysis

Reactions

The primary reaction involved in the formation of glasdegib maleate is the acid-base reaction between glasdegib free base and maleic acid. This reaction results in the formation of a stable salt that enhances the pharmacological properties of glasdegib.

Chemical Reaction Example:

Glasdegib free base +Maleic AcidGlasdegib Maleate\text{Glasdegib free base }+\text{Maleic Acid}\rightarrow \text{Glasdegib Maleate}

Technical Details

The synthesis route emphasizes conditions that minimize degradation and ensure high yield. Thermal analyses such as differential scanning calorimetry and thermogravimetric analysis are used to evaluate the stability of the synthesized compound .

Mechanism of Action

Process

Glasdegib maleate functions primarily through inhibition of the Hedgehog signaling pathway. This pathway plays a significant role in regulating cell growth and differentiation; its dysregulation is often implicated in various cancers, including acute myeloid leukemia.

Data

By blocking this signaling pathway, glasdegib maleate effectively reduces tumor cell proliferation and promotes apoptosis (programmed cell death). This mechanism has been validated through various preclinical studies demonstrating its efficacy against cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Glasdegib maleate typically appears as a white to off-white solid.
  • Solubility: It exhibits good solubility in aqueous solutions, which is advantageous for oral formulations.
  • Melting Point: The melting point can vary based on polymorphic forms but generally falls within a specific range that ensures stability during storage.

Chemical Properties

  • Stability: Glasdegib maleate shows stability under various environmental conditions but should be stored away from moisture and light.
  • Reactivity: The compound is relatively stable but may undergo hydrolysis if exposed to excessive moisture.

Relevant analyses such as infrared spectroscopy and Raman spectroscopy provide insight into functional groups present in glasdegib maleate, aiding in its characterization .

Applications

Scientific Uses

Glasdegib maleate is primarily used in clinical settings for treating acute myeloid leukemia. Its role as a Hedgehog pathway inhibitor opens avenues for research into other malignancies where this pathway plays a critical role. Additionally, studies are ongoing to explore its potential applications in combination therapies with other anticancer agents to enhance therapeutic efficacy.

Introduction to Glasdegib Maleate

Glasdegib maleate represents a significant advancement in targeted cancer therapeutics, specifically developed to address unmet needs in hematologic malignancies. Chemically designated as 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl) urea maleate, this small molecule inhibitor possesses a molecular formula of C₂₅H₂₆N₆O₅ and molecular weight of 490.51 Daltons [8]. The compound exists as a white to pale colored powder with distinctive acid dissociation constants (pKa values of 1.7 and 6.1) and aqueous solubility of 1.7 mg/mL, properties that influence its pharmacokinetic behavior and formulation development [8]. Marketed under the proprietary name Daurismo®, glasdegib maleate features a benzimidazole-piperidine scaffold optimized for selective inhibition of the Hedgehog (Hh) signaling pathway—a critical oncogenic driver in several hematologic cancers [4]. Its molecular architecture enables specific binding to the Smoothened (SMO) receptor, positioning it as the first-in-class Hh pathway inhibitor approved for acute myeloid leukemia (AML) therapy. The maleate salt formulation enhances physicochemical stability and bioavailability compared to the free base, supporting its development as an orally administered agent [8].

Historical Development and Approval Timeline of Glasdegib Maleate

Origins and Synthesis Pathway: Glasdegib (initially designated PF-04449913) emerged from Pfizer's systematic medicinal chemistry program aimed at developing novel Hedgehog pathway inhibitors. Early synthetic routes utilized (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate as a chiral building block, requiring multiple protection/deprotection steps and chromatographic purification that hampered scalability [4]. A transformative advancement came through the implementation of an enzymatic transamination process with concurrent dynamic kinetic resolution (DKR), which efficiently established the critical (2R,4R) stereochemistry in a single step [4]. This innovative approach, utilizing engineered aminotransferase enzyme ATA-036, achieved exceptional stereoselectivity (>10:1 trans/cis ratio, >99% enantiomeric excess) and significantly streamlined the manufacturing process [4].

Table 1: Key Innovations in Glasdegib Synthesis Evolution

Synthetic ApproachKey FeaturesAdvantagesLimitations
Chiral Pool ResolutionStarting from (2R,4S)-4-hydroxypipecolic acid derivativesEstablished stereocenters earlyLengthy sequence (8-10 steps); low overall yield
Classical Chemical SynthesisDiastereomeric separation via hemiphthalate formationHigh enantiopurity (>99% ee)Low diastereoselectivity (81% de); multiple purifications
Enzymatic Dynamic Kinetic ResolutionTransamination of piperidone intermediate using ATA-036Single-step stereocontrol; high conversion efficiencyRequires specialized enzyme preparation

Regulatory Milestones: The development pathway for glasdegib featured accelerated regulatory designations reflecting its therapeutic innovation. The U.S. Food and Drug Administration (FDA) granted orphan drug status for AML in June 2017, followed by European Medicines Agency (EMA) orphan designation in October 2017 [3] [5]. These designations facilitated expedited review pathways based on the BRIGHT AML 1003 phase 2 trial data. Full FDA approval was granted on November 21, 2018, for adults ≥75 years with newly diagnosed AML or those with comorbidities precluding intensive induction chemotherapy, making glasdegib the first Hedgehog pathway inhibitor approved in this setting [1] [3]. The European Commission followed with approval in June 2020 based on the same pivotal trial [3].

Table 2: Regulatory Milestones in Glasdegib Maleate Development

DateRegulatory EventJurisdictionSignificance
June 2017Orphan Drug Designation (AML)FDAEligibility for development incentives
October 2017Orphan Drug DesignationEMAAccelerated assessment pathway
November 21, 2018Full FDA ApprovalUnited StatesFirst-in-class approval for AML combination therapy
June 2020Marketing AuthorizationEuropean UnionExpanded global accessibility

Clinical Trial Landscape: The pivotal BRIGHT AML 1003 trial (NCT01546038) formed the foundation for regulatory approvals. This multicenter, open-label, randomized phase 2 study enrolled 115 newly diagnosed AML patients across the United States, Canada, and Europe who were considered unsuitable for intensive chemotherapy [3] [6]. Patients were randomized (2:1) to receive either glasdegib (100 mg daily) plus low-dose cytarabine (LDAC; 20 mg subcutaneously twice daily on days 1-10 of 28-day cycles) or LDAC alone [3]. The trial met its primary endpoint with unprecedented efficacy: median overall survival reached 8.3 months (95% CI: 4.4-12.2) in the combination arm versus 4.3 months (95% CI: 1.9-5.7) with LDAC alone—representing a 54% reduction in mortality risk (HR: 0.46; p=0.0002) [1] [3]. Complete response rates demonstrated a seven-fold improvement (18.2% vs 2.6%), establishing a new benchmark for this challenging patient population [9]. Importantly, survival benefits extended across cytogenetic risk categories, suggesting broad applicability regardless of molecular risk stratification [9].

Role in Targeted Cancer Therapy: Hedgehog Pathway Inhibition

Hedgehog Signaling in Malignancy: The Hedgehog pathway represents a phylogenetically conserved signaling cascade crucial for embryonic development, stem cell maintenance, and tissue patterning. Under physiological conditions, pathway activation initiates when Hh ligands bind to the Patched (PTCH) receptor, releasing PTCH-mediated suppression of Smoothened (SMO)—a G-protein coupled receptor-like transmembrane protein [2] [4]. Activated SMO translocates to the primary cilium, triggering nuclear translocation of GLI transcription factors and expression of target genes regulating proliferation, survival, and differentiation [2]. In hematologic malignancies, particularly AML, this pathway undergoes pathogenic reactivation through multiple mechanisms: autocrine/paracrine ligand secretion, loss-of-function PTCH mutations, or SMO gain-of-function alterations [6]. Leukemia stem cells (LSCs)—a chemoresistant population driving relapse—demonstrate particular dependence on constitutive Hh signaling for self-renewal and survival, making this pathway a therapeutically attractive target [6].

Molecular Mechanism of Action: Glasdegib maleate functions as a competitive antagonist of SMO, binding to its heptahelical bundle with high specificity (IC₅₀ = 5 nM in GLI-luciferase reporter assays) [4]. Structural analyses reveal that glasdegib stabilizes SMO in an inactive conformation through interactions with key transmembrane domains, preventing its accumulation in primary cilia and subsequent transduction of downstream signals [4]. This molecular inhibition disrupts the nuclear translocation of GLI transcription factors, thereby suppressing expression of oncogenic targets including BCL2, MYCN, and CCND1 that promote leukemia cell survival and proliferation [2] [4]. Crucially, glasdegib demonstrates selective cytotoxicity toward CD34+/CD38- leukemia stem cells while sparing normal hematopoietic precursors, explaining its ability to target the chemoresistant reservoir responsible for disease recurrence [6].

Table 3: Molecular and Physicochemical Properties of Glasdegib Maleate

PropertySpecificationBiological Significance
Molecular FormulaC₂₅H₂₆N₆O₅ (glasdegib maleate)Determines drug-receptor interactions
Stereochemistry(2R,4R)-configurationEssential for target binding affinity
pKa1.7, 6.1Influences ionization state and membrane permeability
Aqueous Solubility1.7 mg/mLImpacts oral bioavailability and formulation
Primary TargetSmoothened (SMO) receptorSpecific Hedgehog pathway inhibition
MechanismCompetitive SMO antagonistPrevents downstream GLI activation

Therapeutic Synergy in Combination Regimens: The rational combination of glasdegib with cytarabine exploits complementary mechanisms for enhanced antileukemic efficacy. Preclinical models demonstrated that Hh pathway inhibition by glasdegib sensitizes leukemia cells to cytarabine through downregulation of drug efflux transporters (P-glycoprotein) and disruption of stromal-mediated chemoprotection in the bone marrow niche [6]. Transcriptomic analyses revealed that glasdegib pretreatment suppresses expression of nucleotide excision repair components, potentially impairing repair of cytarabine-induced DNA damage [6]. In the clinical setting, this synergy manifested as substantially improved complete response rates (46.4% vs 2.6%) when glasdegib was combined with cytarabine/daunorubicin induction compared to historical chemotherapy benchmarks [6]. Combination therapy also reduced the percentage of CD45+/CD33+ blasts in bone marrow more effectively than either agent alone, reflecting enhanced eradication of leukemic clones [4].

Clinical Validation Across Subgroups: Extended analysis of the BRIGHT 1003 trial revealed consistent efficacy across clinically relevant subgroups. Patients ≥75 years—a population with historically dismal outcomes—achieved median overall survival of 8.3 months with combination therapy versus 4.2 months with LDAC alone [9]. Similarly, those with baseline cardiac disease (present in >50% of participants) demonstrated comparable benefit, validating glasdegib's safety profile in this vulnerable population [9]. Genomic stratification revealed no significant association between mutational status (including TP53, FLT3, IDH1/2, and RAS pathway genes) and clinical response, suggesting potential efficacy across diverse molecular profiles [6]. This broad activity profile positions glasdegib as a versatile component of AML therapy, particularly for patients excluded from mutation-specific targeted therapies.

Table 4: Clinical Efficacy of Glasdegib Plus Cytarabine in BRIGHT AML 1003 Trial

Efficacy ParameterGlasdegib + LDAC (n=77)LDAC Alone (n=38)Treatment Effect
Median Overall Survival8.3 months (95% CI: 4.4-12.2)4.3 months (95% CI: 1.9-5.7)HR: 0.46 (95% CI: 0.30-0.71; p=0.0002)
12-Month Survival Probability66.6% (80% CI: 58.5-73.4)Not reportedAbsolute increase >20%
Complete Response (CR) Rate18.2%2.6%7-fold improvement
Cytogenetic Risk Subgroups: BenefitGood/Intermediate & Poor Risk-Consistent across risk categories

Emerging Therapeutic Landscapes: Following its established role in AML, ongoing clinical investigations explore glasdegib's potential in other hematologic malignancies characterized by Hh pathway dysregulation. Phase 1/2 trials are evaluating combinations with hypomethylating agents (azacitidine, decitabine) in high-risk myelodysplastic syndromes (MDS), leveraging preclinical evidence of epigenetic synergy [5] [6]. Preliminary results demonstrate encouraging complete remission rates (approximately 40%) in this setting, suggesting possible expansion of glasdegib's therapeutic indications [6]. Additionally, translational studies investigate rational combinations with BCL-2 inhibitors (venetoclax), aiming to simultaneously target leukemia stem cell maintenance and apoptotic resistance mechanisms [9]. These developments reflect growing recognition of glasdegib's potential beyond its initial AML indication.

Properties

CAS Number

2030410-25-2

Product Name

Glasdegib maleate

IUPAC Name

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;(Z)-but-2-enedioic acid

Molecular Formula

C25H26N6O5

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C21H22N6O.C4H4O4/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;5-3(6)1-2-4(7)8/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,19-;/m1./s1

InChI Key

VJCVKWFBWAVYOC-UIXXXISESA-N

SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

PF913 maleate; PF 913 maleate; PF-913 maleate; PF04449913 maleate; PF 04449913 maleate; PF-04449913 maleate; Glasdegib Maleate

Canonical SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.